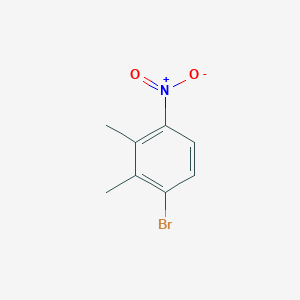

1-Bromo-2,3-dimethyl-4-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of bromo-nitrobenzene derivatives is often achieved through electrophilic aromatic substitution reactions. For example, the synthesis of 1-bromo-2,4-dinitrobenzene is reported to be conducted by nitration of bromobenzene in water, achieving a high yield and purity . Although the specific synthesis of 1-Bromo-2,3-dimethyl-4-nitrobenzene is not detailed, similar methods could potentially be applied, with modifications to protect the methyl groups during the nitration process.

Molecular Structure Analysis

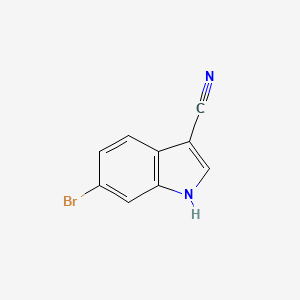

The molecular structure of bromo-nitrobenzene derivatives is characterized by the presence of electron-withdrawing groups, such as nitro and bromo substituents, which can influence the reactivity of the benzene ring. The crystal structure of related compounds, such as 1,2-dibromo-4,5-dimethyl-3-nitrobenzene, shows that these molecules can exhibit disorder in the crystal lattice, with different substituents occupying the same crystallographic positions . This suggests that 1-Bromo-2,3-dimethyl-4-nitrobenzene may also exhibit interesting structural properties in the solid state.

Chemical Reactions Analysis

The chemical reactivity of bromo-nitrobenzene derivatives is quite varied. For instance, the electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in an ionic liquid has been shown to produce arylzinc compounds, demonstrating a route for the formation of functionalized arylzinc species . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit reactivity in ionic liquids, which is different from their behavior in conventional solvents . These findings suggest that 1-Bromo-2,3-dimethyl-4-nitrobenzene could also participate in similar electrochemical reactions and that its reactivity might be solvent-dependent.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitrobenzene derivatives are influenced by their functional groups. The presence of a nitro group typically increases the compound's reactivity due to its electron-withdrawing nature. The bromo substituent is a good leaving group, which can facilitate nucleophilic substitution reactions. For example, 3-bromo-2-nitrobenzo[b]thiophene reacts with amines to give products derived from aromatic nucleophilic substitution . The physical properties, such as melting and boiling points, solubility, and stability, would be expected to be affected by the presence of both nitro and bromo groups, as well as the methyl groups in the case of 1-Bromo-2,3-dimethyl-4-nitrobenzene. However, specific data for this compound is not provided in the papers.

Aplicaciones Científicas De Investigación

Reactivity in Ionic Liquids

1-Bromo-4-nitrobenzene (a closely related compound) shows enhanced reactivity in the room temperature ionic liquid N-butyl-N-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide, contrasting with its behavior in conventional non-aqueous solvents like acetonitrile, dimethyl sulfoxide, or N,N-dimethylformamide. This suggests that ionic solvents promote the reactivity of the radical anion, possibly through stabilization of charged products (Ernst et al., 2013).

Role in Nucleophilic Aromatic Substitution

The reaction of o-bromo- and p-chloro-nitrobenzenes (similar to 1-Bromo-2,3-dimethyl-4-nitrobenzene) with sodium borohydride in dilute solutions leads to the formation of nitrobenzene. This process involves the creation of hydride Meisenheimer adducts as intermediates, showcasing a unique mechanism of nucleophilic aromatic substitution by hydrogen (Gold et al., 1980).

Electron Paramagnetic Resonance Studies

Electron paramagnetic resonance (EPR) spectra studies of halonitrobenzene anion radicals, including compounds similar to 1-Bromo-2,3-dimethyl-4-nitrobenzene, have provided insights into the behavior of these radicals in different solvent systems. This research aids in understanding the chemical properties of these compounds at a molecular level (Kitagawa et al., 1963).

Photovoltaic Applications

1-Bromo-4-Nitrobenzene (1-Br-4-NB, a similar compound) has been used in polymer solar cells. Its addition improves power conversion efficiency by enhancing excitonic dissociation at the donor–acceptor interface and reducing excitonic recombination. This demonstrates its potential in improving the electron transfer process in solar cells (Fu et al., 2015).

Crystallography Research

Research on isomorphous compounds like 1-(halomethyl)-3-nitrobenzene (halo = chloro and bromo) provides insights into anisotropic displacement parameters, crucial for understanding molecular structures in crystallography. This area of research is essential for the advancement of material sciences and chemistry (Mroz et al., 2020).

Safety And Hazards

The safety data sheet for a similar compound, 1-Bromo-4-nitrobenzene, indicates that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Propiedades

IUPAC Name |

1-bromo-2,3-dimethyl-4-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-5-6(2)8(10(11)12)4-3-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQSZBOYJFKZYQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-2,3-dimethyl-4-nitrobenzene | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-azoniaspiro[4.4]nonane Bromide](/img/structure/B1279831.png)